molecular formula C22H29N5O7 B300367 2-{7-[2-(dimethylamino)ethyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl}ethyl 3,4,5-trimethoxybenzoate

2-{7-[2-(dimethylamino)ethyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl}ethyl 3,4,5-trimethoxybenzoate

Cat. No. B300367
M. Wt: 475.5 g/mol
InChI Key: JECRUKXOOIBUNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{7-[2-(dimethylamino)ethyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl}ethyl 3,4,5-trimethoxybenzoate, also known as TMTB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-{7-[2-(dimethylamino)ethyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl}ethyl 3,4,5-trimethoxybenzoate is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-{7-[2-(dimethylamino)ethyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl}ethyl 3,4,5-trimethoxybenzoate has been shown to inhibit the activity of protein kinase C, an enzyme involved in cell proliferation and differentiation. It has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in inflammation. Additionally, 2-{7-[2-(dimethylamino)ethyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl}ethyl 3,4,5-trimethoxybenzoate has been shown to activate the AMP-activated protein kinase pathway, which is involved in energy homeostasis and metabolism.
Biochemical and Physiological Effects:
2-{7-[2-(dimethylamino)ethyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl}ethyl 3,4,5-trimethoxybenzoate has been shown to have a number of biochemical and physiological effects. In cancer cells, 2-{7-[2-(dimethylamino)ethyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl}ethyl 3,4,5-trimethoxybenzoate has been shown to induce apoptosis through the activation of caspase-3 and caspase-9. In neurons, 2-{7-[2-(dimethylamino)ethyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl}ethyl 3,4,5-trimethoxybenzoate has been shown to protect against oxidative stress through the upregulation of antioxidant enzymes such as superoxide dismutase and catalase. In cardiovascular cells, 2-{7-[2-(dimethylamino)ethyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl}ethyl 3,4,5-trimethoxybenzoate has been shown to increase the production of nitric oxide, a potent vasodilator, and improve endothelial function.

Advantages and Limitations for Lab Experiments

2-{7-[2-(dimethylamino)ethyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl}ethyl 3,4,5-trimethoxybenzoate has several advantages for lab experiments, including its stability, ease of synthesis, and low toxicity. However, there are also limitations to its use, such as its limited solubility in aqueous solutions and its potential for off-target effects.

Future Directions

There are several future directions for 2-{7-[2-(dimethylamino)ethyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl}ethyl 3,4,5-trimethoxybenzoate research, including further investigation of its mechanism of action, optimization of its synthesis method, and exploration of its potential applications in other fields, such as immunology and infectious diseases. Additionally, there is a need for in vivo studies to further evaluate the efficacy and safety of 2-{7-[2-(dimethylamino)ethyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl}ethyl 3,4,5-trimethoxybenzoate.

Synthesis Methods

2-{7-[2-(dimethylamino)ethyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl}ethyl 3,4,5-trimethoxybenzoate can be synthesized through a multistep process involving the reaction of 3,4,5-trimethoxybenzoic acid with 1,1'-carbonyldiimidazole, followed by the reaction with 3-(dimethylamino)-1-propylamine and 7-bromo-1-methyl-3,7-dihydro-1H-purine-2,6-dione. The final product is obtained through purification and crystallization.

Scientific Research Applications

2-{7-[2-(dimethylamino)ethyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl}ethyl 3,4,5-trimethoxybenzoate has been studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and cardiovascular diseases. In cancer research, 2-{7-[2-(dimethylamino)ethyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl}ethyl 3,4,5-trimethoxybenzoate has been shown to inhibit the growth and proliferation of cancer cells, as well as induce apoptosis. In neurodegenerative diseases, 2-{7-[2-(dimethylamino)ethyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl}ethyl 3,4,5-trimethoxybenzoate has been shown to protect neurons from oxidative stress and prevent the accumulation of beta-amyloid, a hallmark of Alzheimer's disease. In cardiovascular diseases, 2-{7-[2-(dimethylamino)ethyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl}ethyl 3,4,5-trimethoxybenzoate has been shown to have vasodilatory effects and improve endothelial function.

properties

Product Name

2-{7-[2-(dimethylamino)ethyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl}ethyl 3,4,5-trimethoxybenzoate

Molecular Formula

C22H29N5O7

Molecular Weight

475.5 g/mol

IUPAC Name

2-[7-[2-(dimethylamino)ethyl]-3-methyl-2,6-dioxopurin-1-yl]ethyl 3,4,5-trimethoxybenzoate

InChI

InChI=1S/C22H29N5O7/c1-24(2)7-8-26-13-23-19-17(26)20(28)27(22(30)25(19)3)9-10-34-21(29)14-11-15(31-4)18(33-6)16(12-14)32-5/h11-13H,7-10H2,1-6H3

InChI Key

JECRUKXOOIBUNX-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)CCOC(=O)C3=CC(=C(C(=C3)OC)OC)OC)N(C=N2)CCN(C)C

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)CCOC(=O)C3=CC(=C(C(=C3)OC)OC)OC)N(C=N2)CCN(C)C

Origin of Product

United States

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